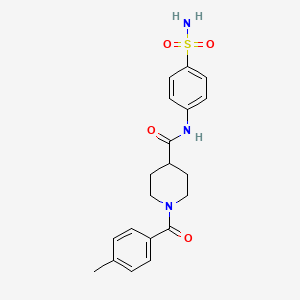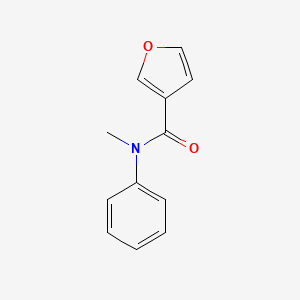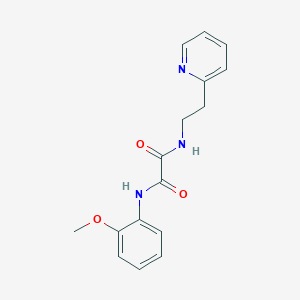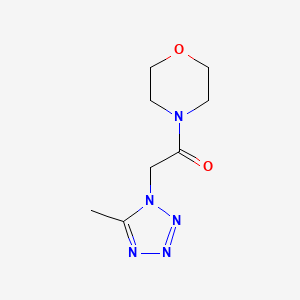![molecular formula C13H12F3NO3 B6748182 2-[4-[(2,2-Difluoro-1-methylcyclopropanecarbonyl)amino]-2-fluorophenyl]acetic acid](/img/structure/B6748182.png)
2-[4-[(2,2-Difluoro-1-methylcyclopropanecarbonyl)amino]-2-fluorophenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(2,2-Difluoro-1-methylcyclopropanecarbonyl)amino]-2-fluorophenyl]acetic acid is a complex organic compound characterized by its unique structural features, including a difluoromethylcyclopropane moiety and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2,2-Difluoro-1-methylcyclopropanecarbonyl)amino]-2-fluorophenyl]acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the difluoromethylcyclopropane moiety: This can be achieved through cyclopropanation reactions involving difluoromethylated intermediates.
Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Coupling of the two moieties: This is usually done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[(2,2-Difluoro-1-methylcyclopropanecarbonyl)amino]-2-fluorophenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-[4-[(2,2-Difluoro-1-methylcyclopropanecarbonyl)amino]-2-fluorophenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-[4-[(2,2-Difluoro-1-methylcyclopropanecarbonyl)amino]-2-fluorophenyl]acetic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-[(2,2-Difluoro-1-methylcyclopropanecarbonyl)amino]-2-chlorophenyl]acetic acid
- 2-[4-[(2,2-Difluoro-1-methylcyclopropanecarbonyl)amino]-2-bromophenyl]acetic acid
Uniqueness
The uniqueness of 2-[4-[(2,2-Difluoro-1-methylcyclopropanecarbonyl)amino]-2-fluorophenyl]acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and difluoromethylcyclopropane moieties can enhance its stability, bioavailability, and reactivity compared to similar compounds.
Propriétés
IUPAC Name |
2-[4-[(2,2-difluoro-1-methylcyclopropanecarbonyl)amino]-2-fluorophenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3/c1-12(6-13(12,15)16)11(20)17-8-3-2-7(4-10(18)19)9(14)5-8/h2-3,5H,4,6H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYIITLZPVYKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)F)C(=O)NC2=CC(=C(C=C2)CC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-(2,4-dichlorophenyl)-N-[(2S)-2-phenylpropyl]oxamide](/img/structure/B6748142.png)
![5-(3-Hydroxyphenyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B6748147.png)

![2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6748170.png)

![2-[2-Fluoro-4-[(3-propan-2-ylfuran-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B6748187.png)
![indolizin-2-yl-[(3R)-3-pyridin-4-yloxypyrrolidin-1-yl]methanone](/img/structure/B6748195.png)
![[(2S)-2-(4-chlorophenyl)morpholin-4-yl]-([1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B6748202.png)
![(2R)-2-[(5-bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6748208.png)
![3-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[(1R)-2-hydroxy-1-phenylethyl]propanamide](/img/structure/B6748215.png)
